![molecular formula C8H4N2O2S2 B286066 2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286066.png)
2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTTC and has been researched extensively for its various properties.
作用機序
The mechanism of action of PTTC is not fully understood. However, studies have shown that PTTC has the ability to induce apoptosis in cancer cells by activating the caspase pathway. In addition, PTTC has been shown to inhibit the growth of pests by disrupting their nervous system.
Biochemical and Physiological Effects:
PTTC has been shown to have various biochemical and physiological effects. In cancer cells, PTTC has been shown to induce apoptosis, which is the programmed cell death of cancer cells. In pests, PTTC has been shown to disrupt their nervous system, leading to their death.
実験室実験の利点と制限
The advantages of using PTTC in lab experiments include its potential applications in various fields such as medicine, agriculture, and material science. In addition, PTTC is relatively easy to synthesize and purify, making it a cost-effective compound for research.
The limitations of using PTTC in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of PTTC. These include:
1. Further research into the mechanism of action of PTTC in cancer cells and pests.
2. Exploration of the potential use of PTTC in the development of organic electronic devices.
3. Investigation into the potential use of PTTC as a pesticide in agriculture.
4. Further research into the toxicity of PTTC and its potential side effects.
5. Development of new synthesis methods for PTTC to improve its purity and yield.
In conclusion, PTTC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potential as an anti-cancer agent, pesticide, and hole-transporting material make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of PTTC involves the reaction between 2-propynylthiophene and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. This reaction results in the formation of PTTC, which is then purified using recrystallization techniques.
科学的研究の応用
PTTC has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PTTC has been researched for its potential use as an anti-cancer agent. Studies have shown that PTTC has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In agriculture, PTTC has been studied for its potential use as a pesticide. Studies have shown that PTTC has the ability to inhibit the growth of various pests, making it a potential candidate for pest control.
In material science, PTTC has been studied for its potential use in the development of organic electronics. Studies have shown that PTTC has the ability to act as a hole-transporting material, making it a potential candidate for the development of organic electronic devices.
特性
分子式 |
C8H4N2O2S2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC名 |
prop-2-ynyl thieno[2,3-d]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C8H4N2O2S2/c1-2-3-12-8(11)5-4-13-7-6(5)14-10-9-7/h1,4H,3H2 |
InChIキー |
BOLOBODMIIMYEG-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)C1=CSC2=C1SN=N2 |
正規SMILES |
C#CCOC(=O)C1=CSC2=C1SN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



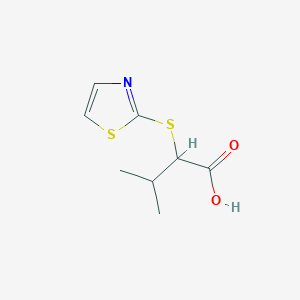
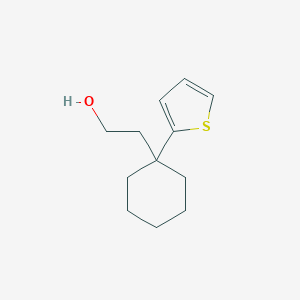
![[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid](/img/structure/B285990.png)
![Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide](/img/structure/B285991.png)
![Thieno[2,3-d][1,2,3]thiadiazole-6-carbonitrile](/img/structure/B285994.png)
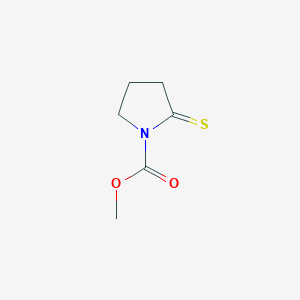
![N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine](/img/structure/B285999.png)
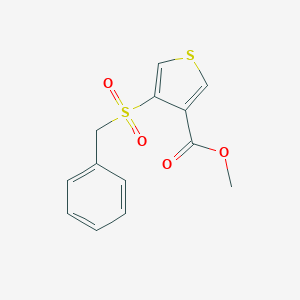
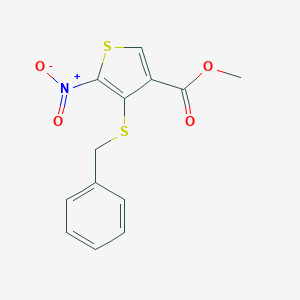
![Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate](/img/structure/B286006.png)
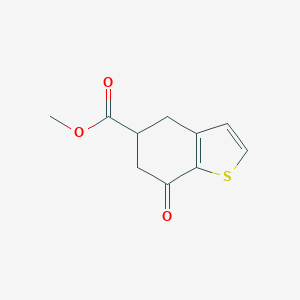
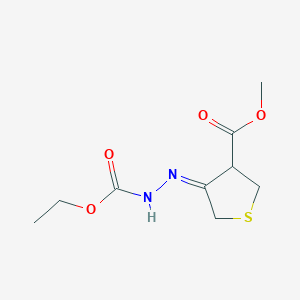
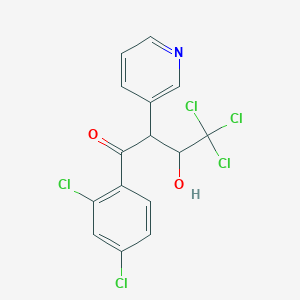
![S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate](/img/structure/B286010.png)